molecular formula C8H12N4O5S B14009007 4-(1-Methyl-4-nitro-1H-imidazole-5-sulfonyl)morpholine CAS No. 80348-55-6

4-(1-Methyl-4-nitro-1H-imidazole-5-sulfonyl)morpholine

Cat. No.: B14009007
CAS No.: 80348-55-6
M. Wt: 276.27 g/mol
InChI Key: RAYNJIIDRZETKC-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is a synthetic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial and antiparasitic properties . This compound features a morpholine ring attached to a sulfonyl group, which is further connected to a nitroimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine typically involves the nitration of imidazole followed by sulfonation and subsequent attachment of the morpholine ring. One common method includes the nitration of imidazole using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole . This intermediate can then undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the morpholine ring is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts used are often chosen for their cost-effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiparasitic activities.

    Medicine: Potential use in the development of new therapeutic agents for treating infections caused by anaerobic bacteria and parasites.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a sulfonyl group, which may confer distinct pharmacological properties and potentially improved efficacy or reduced side effects compared to other nitroimidazoles.

Properties

CAS No.

80348-55-6

Molecular Formula

C8H12N4O5S

Molecular Weight

276.27 g/mol

IUPAC Name

4-(3-methyl-5-nitroimidazol-4-yl)sulfonylmorpholine

InChI

InChI=1S/C8H12N4O5S/c1-10-6-9-7(12(13)14)8(10)18(15,16)11-2-4-17-5-3-11/h6H,2-5H2,1H3

InChI Key

RAYNJIIDRZETKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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